Increased Lipophilicity (ΔXLogP3 = +0.9–1.0) Over the Two Closest Monochloro Analogs
The target compound exhibits a computed XLogP3 of 2.0, compared with 1.1 for 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 852227-86-2) and 1.0 for 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 1119833-69-0) [1][2][3]. This represents an increase of 0.9–1.0 log unit, equivalent to approximately 8–10× higher partition coefficient, which predicts enhanced passive membrane permeability for derived compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole: XLogP3 = 1.1; 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole: XLogP3 = 1.0 |
| Quantified Difference | Δ = +0.9 to +1.0 log units (~8–10× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity within the acceptable drug-like range (XLogP3 < 5) can improve membrane permeability and oral bioavailability potential of derived lead compounds.
- [1] PubChem Compound CID 16227689: 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, XLogP3 = 2.0. View Source
- [2] PubChem Compound CID 4961270: 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, XLogP3 = 1.1. View Source
- [3] PubChem Compound CID 55298635: 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, XLogP3 = 1.0. View Source
